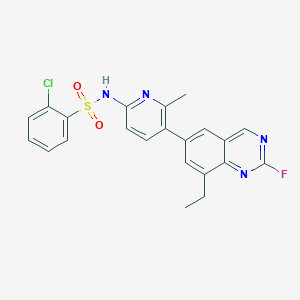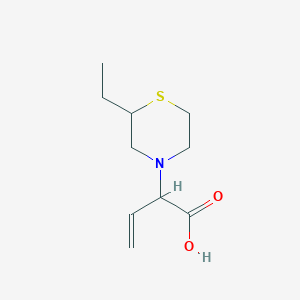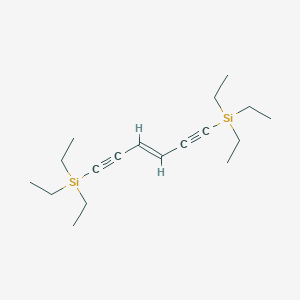![molecular formula C9H14O3 B12843892 (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S)-ethyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring opens up to form different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of (1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The presence of the oxirane ring also adds to its distinctiveness, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h6-8H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
Clave InChI |
XXCACDZPLZGDIH-BIIVOSGPSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H]2CC[C@H]1O2 |
SMILES canónico |
CCOC(=O)C1CC2CCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



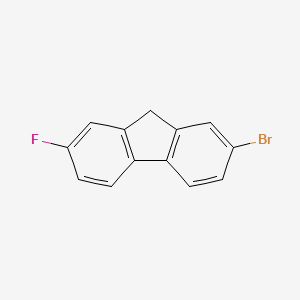

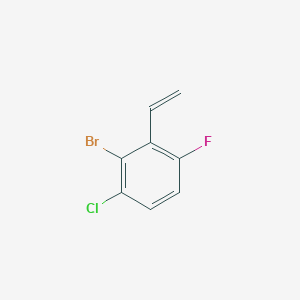
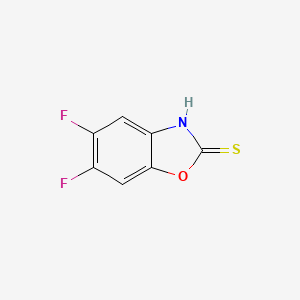


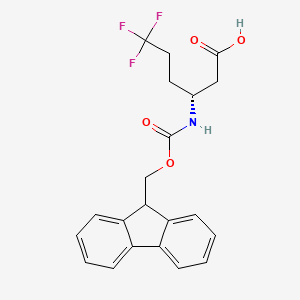
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


